Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate
Brand Name: Vulcanchem
CAS No.: 321309-39-1
VCID: VC3913425
InChI: InChI=1S/C17H14ClNO3/c18-16(20)15-10-13-8-4-5-9-14(13)19(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
SMILES: C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)Cl
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7 g/mol

Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate

CAS No.: 321309-39-1

Cat. No.: VC3913425

Molecular Formula: C17H14ClNO3

Molecular Weight: 315.7 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate - 321309-39-1

Specification

CAS No. 321309-39-1
Molecular Formula C17H14ClNO3
Molecular Weight 315.7 g/mol
IUPAC Name benzyl 2-carbonochloridoyl-2,3-dihydroindole-1-carboxylate
Standard InChI InChI=1S/C17H14ClNO3/c18-16(20)15-10-13-8-4-5-9-14(13)19(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Standard InChI Key HJMWBRLVJZGMKS-UHFFFAOYSA-N
SMILES C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)Cl
Canonical SMILES C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate features a bicyclic indoline system—a partially saturated indole derivative—where the nitrogen atom at position 1 is substituted with a benzyloxycarbonyl (Cbz) group. Position 2 of the indoline ring is functionalized with a chlorocarbonyl (-COCl) group, a highly reactive electrophilic center . The benzyl ester at position 1 enhances the compound’s stability during synthetic manipulations, while the chlorocarbonyl group facilitates nucleophilic acyl substitution reactions.

Molecular Formula and Weight

  • Molecular Formula: C17H14ClNO3\text{C}_{17}\text{H}_{14}\text{ClNO}_{3}

  • Molecular Weight: 315.75 g/mol

  • SMILES Notation: ClC(=O)C1N(C(=O)OCC2=CC=CC=C2)C3=CC=CC=C31

Predicted Physicochemical Properties

Computational and experimental data provide insights into the compound’s behavior under standard conditions:

  • Boiling Point: 451.3±45.0C451.3 \pm 45.0^\circ \text{C} (estimated via group contribution methods)

  • Density: 1.349±0.06g/cm31.349 \pm 0.06 \, \text{g/cm}^3

  • Acidity (pKa): 1.61±0.40-1.61 \pm 0.40, indicating strong electrophilicity at the chlorocarbonyl group

  • Physical Form: Solid at room temperature

Synthetic Applications and Reactivity

Role as an Acid Chloride Intermediate

The chlorocarbonyl group renders this compound a versatile acylating agent. It participates in nucleophilic substitutions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. For example:

R-NH2+C17H14ClNO3R-NH-C(O)-Indoline+HCl\text{R-NH}_2 + \text{C}_{17}\text{H}_{14}\text{ClNO}_{3} \rightarrow \text{R-NH-C(O)-Indoline} + \text{HCl}

This reactivity is exploited in peptide synthesis and heterocyclic chemistry to introduce indoline-based scaffolds .

Protective Group Strategy

The benzyl ester moiety acts as a temporary protective group for carboxylic acids. Under catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}), the benzyl group is cleaved to yield the free carboxylic acid:

Benzyl esterH2/Pd-CCarboxylic Acid+Toluene\text{Benzyl ester} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Carboxylic Acid} + \text{Toluene}

This strategy is critical in multi-step syntheses where selective deprotection is required .

SupplierQuantityPriceLast Updated
Sigma-Aldrich1 g$81.602023-06-20
American Custom Chemicals1 g$648.832021-12-16
American Custom Chemicals5 g$976.272021-12-16

Pricing disparities reflect differences in purity (e.g., 95% vs. higher grades) and logistical factors .

Related Derivatives and Analogues

Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate

A closely related derivative (CAS 135829-04-8) replaces the chlorocarbonyl group with a hydroxymethyl (-CH2_2OH) moiety. This alcohol derivative serves as a precursor for further functionalization, such as oxidation to carboxylic acids or esterification .

1-Benzyl-1H-Indole

Another analogue (CAS 3377-71-7) lacks the ester and chlorocarbonyl groups, highlighting the structural diversity within indoline-based compounds .

Environmental and Regulatory Considerations

Aquatic Toxicity Mitigation

Given its H400 classification, disposal must adhere to protocols for halogenated organics. Incineration with scrubbers is recommended to prevent HCl emissions .

Regulatory Compliance

  • HS Code: 2933998090 (heterocyclic compounds with nitrogen hetero-atom)

  • Transport: Classified under UN 2811 (toxic solids, organic)

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